Methyl Docosa-13,16,19-trienoate
Description
Properties
IUPAC Name |
methyl docosa-13,16,19-trienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11H,3,6,9,12-22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNIYBHTXVTSAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404729 | |
| Record name | Methyl Docosa-13,16,19-trienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108698-01-7 | |
| Record name | Methyl Docosa-13,16,19-trienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization Strategies for Methyl Docosa 13,16,19 Trienoate
Chemical Synthesis Pathways and Reaction Mechanisms
The chemical synthesis of Methyl Docosa-13,16,19-trienoate relies on established organic chemistry principles, adapted to accommodate the specific structure and reactivity of the polyunsaturated fatty acid precursor. Key approaches include direct esterification of the corresponding carboxylic acid and transesterification from larger lipid molecules.
Direct Esterification and Transesterification Approaches
Direct esterification, commonly known as Fischer-Speier esterification, is a fundamental method for producing this compound from its parent compound, Docosa-13,16,19-trienoic acid. This acid-catalyzed reaction involves refluxing the fatty acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The mechanism proceeds via protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity, followed by nucleophilic attack by methanol. Subsequent elimination of a water molecule yields the desired methyl ester.
Transesterification is an alternative and widely used pathway, particularly for sourcing the fatty acid from natural triglycerides found in oils. In this process, a triglyceride containing the docosatrienoyl moiety reacts with methanol. The reaction is typically catalyzed by a base, such as sodium methoxide (NaOMe) or potassium hydroxide (B78521) (KOH), which deprotonates the methanol to form the highly nucleophilic methoxide ion. This ion attacks the electrophilic carbonyl carbon of the triglyceride's ester linkages, leading to the release of the fatty acid methyl ester and glycerol as a byproduct. Co-solvents like diethyl ether or acetone may be used to create a single-phase reaction medium, which can reduce reaction times. bohrium.com
| Method | Reactants | Catalyst | Typical Conditions |
| Direct Esterification | Docosa-13,16,19-trienoic Acid, Methanol | H₂SO₄, HCl | Reflux, Excess Methanol |
| Transesterification | Triglyceride (containing docosatrienoyl), Methanol | NaOMe, KOH | 50-60°C, Anhydrous |
Stereoselective Synthesis of Defined Isomers
The biological activity and physical properties of this compound are critically dependent on the geometry of its three double bonds. The naturally occurring and most studied isomer is the all-cis (or all-Z) form: Methyl (13Z,16Z,19Z)-docosatrienoate. Achieving stereoselectivity in a de novo chemical synthesis is a significant challenge that requires precise control over bond formation.
Stereoselective syntheses typically involve multi-step sequences using reactions that generate double bonds with a defined geometry. Key strategies include:
Wittig Reaction: The reaction of a phosphonium ylide with an aldehyde or ketone can be tuned to favor the formation of a Z-alkene, often by using "salt-free" conditions or specific ylide structures.
Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction often provides excellent control over stereochemistry, with specific phosphonate reagents and reaction conditions favoring the formation of either E or Z isomers.
Alkyne Reductions: The partial reduction of an alkyne precursor is a powerful method for generating cis-alkenes. Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) is a classic and effective method for this transformation.
These stereospecific reactions are integrated into a convergent synthesis strategy, where smaller, stereodefined fragments are coupled to construct the full 22-carbon chain of the target molecule before the final esterification step.
Exploration of Novel Reagents and Catalysts
Research into fatty acid ester synthesis is continually driven by the need for more efficient, sustainable, and milder reaction conditions. This has led to the exploration of novel reagents and catalysts that overcome the limitations of traditional homogeneous acid and base catalysts, which can be corrosive, difficult to separate from the product, and can sometimes promote isomerization of the delicate double bonds.
Innovations in this area include:
Solid Acid Catalysts: Materials such as zeolites, sulfated zirconia, and ion-exchange resins are being employed as heterogeneous catalysts. Their primary advantages are ease of separation from the reaction mixture (allowing for simple filtration), reusability, and often lower corrosivity.
Enzymatic Catalysts: As detailed in the following section, lipases offer a green alternative, operating under very mild conditions.
Ionic Liquids: These salts, which are liquid at low temperatures, can act as both solvents and catalysts for esterification and transesterification reactions, offering unique reactivity and potential for catalyst recycling.
Organocatalysts: Non-metallic small molecules, such as N-heterocyclic carbenes (NHCs), have emerged as powerful catalysts for transesterification under neutral conditions, minimizing side reactions.
Chemoenzymatic and Biocatalytic Syntheses
Biocatalysis offers a powerful and green alternative to traditional chemical synthesis, utilizing the high specificity and efficiency of enzymes or whole microbial systems to produce this compound under mild conditions.
Enzyme-Mediated Esterification and Transesterification in Vitro
The use of isolated enzymes, particularly lipases, for the synthesis of fatty acid esters is a well-established chemoenzymatic strategy. Lipases are hydrolases that naturally catalyze the breakdown of triglycerides, but in micro-aqueous or non-aqueous environments (such as an organic solvent like hexane), their catalytic activity can be reversed to favor synthesis via esterification or transesterification.
For the production of this compound, this approach involves:
Enzyme-Mediated Esterification: Docosa-13,16,19-trienoic acid and methanol are incubated with a lipase (B570770).
Enzyme-Mediated Transesterification: A triglyceride source is incubated with methanol and a lipase.
Immobilized lipases, such as Candida antarctica lipase B (CALB), are frequently used as they exhibit high stability and can be easily recovered and reused. The key advantages of this method are the mild reaction conditions (often room temperature), which preserve the sensitive polyunsaturated structure, and the high selectivity of the enzyme, which minimizes byproduct formation.
| Enzyme | Reaction Type | Substrates | Advantages |
| Candida antarctica Lipase B (CALB) | Esterification | Docosa-13,16,19-trienoic Acid, Methanol | High stability, Broad substrate specificity, Mild conditions |
| Rhizomucor miehei Lipase (RML) | Transesterification | Triglyceride, Methanol | High activity, Reusability when immobilized |
| Pseudomonas cepacia Lipase (PCL) | Esterification | Docosa-13,16,19-trienoic Acid, Methanol | Good thermal stability, Solvent tolerance |
Microbial or Cellular Production Systems for this compound
Metabolic engineering of microorganisms offers a promising route for the sustainable and scalable production of specific fatty acids and their derivatives. While direct microbial production of this compound is an emerging field, the principles have been established through the production of other high-value polyunsaturated fatty acids.
The strategy involves genetically modifying a microbial host—such as the yeast Yarrowia lipolytica or the bacterium Escherichia coli—to express a heterologous biosynthetic pathway. This typically requires:
Introducing a specific set of desaturase and elongase enzymes: These enzymes work sequentially to convert common cellular fatty acids (e.g., oleic acid) into the target Docosa-13,16,19-trienoic acid by adding double bonds and extending the carbon chain.
Optimizing metabolic flux: This may involve upregulating precursor supply and downregulating competing pathways to channel metabolic energy towards the desired product.
Product Formation: The fatty acid produced by the cell can then be extracted and chemically converted to its methyl ester. Alternatively, co-expression of a fatty acid methyltransferase (FAMT) or a non-specific acyltransferase that utilizes methanol could potentially enable the direct synthesis of the methyl ester within the cell.
Microorganisms like Shewanella and Pseudoalteromonas have been identified as natural producers of other long-chain polyunsaturated fatty acids, making them potential platforms or sources of genetic material for engineering the production of this specific trienoate. google.com
Preparation of Isotopically Labeled Analogs for Research Applications
The synthesis of isotopically labeled analogs of this compound is crucial for a variety of research applications, including metabolic studies, pharmacokinetic analyses, and as internal standards for mass spectrometry-based quantification. The introduction of stable isotopes such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C), or the radioisotope tritium (³H or T), allows for the precise tracking and measurement of this fatty acid methyl ester in complex biological systems. Methodologies for isotopic labeling of polyunsaturated fatty acids (PUFAs) can be broadly categorized into chemical synthesis and biosynthetic approaches.
Deuterium (²H) Labeling
Deuterium-labeled this compound can be synthesized to enhance its stability against oxidative degradation and for use in metabolic tracing studies. A primary target for deuteration in polyunsaturated fatty acids are the bis-allylic positions, as these are particularly susceptible to hydrogen abstraction and subsequent oxidation.
One established method for the regioselective deuteration of PUFAs involves the use of transition metal catalysts, such as ruthenium complexes. This approach facilitates the exchange of hydrogen atoms with deuterium at the bis-allylic positions of cis-olefins. For this compound, this would correspond to the methylene groups at C-15 and C-18.
A general synthetic strategy for preparing deuterium-labeled very long-chain PUFAs has been described, which can be adapted for this compound. This typically involves the coupling of a deuterated fragment with a non-deuterated precursor. For instance, a deuterated C-3 to C-5 fragment could be synthesized and then coupled with an appropriate C-19 fatty acid precursor containing the necessary double bond pattern, followed by chain elongation and esterification. Key steps in such a synthesis would include the reduction of a suitable precursor with a deuterium source like lithium aluminum deuteride (LiAlD₄) to introduce the label, followed by a series of coupling and desulfonylation reactions to construct the full carbon chain.
Carbon-13 (¹³C) Labeling
Carbon-13 labeled analogs of this compound are invaluable for metabolic flux analysis and as internal standards in quantitative mass spectrometry. Both biosynthetic and total chemical synthesis routes can be employed for their preparation.
Biosynthetic production offers a method for generating uniformly ¹³C-labeled PUFAs. In this approach, microorganisms known to produce long-chain PUFAs are cultured in a medium containing a ¹³C-enriched carbon source, such as [U-¹³C]glucose. The microorganisms incorporate the ¹³C into their fatty acid synthesis pathways, resulting in the production of PUFAs with high levels of ¹³C enrichment. The resulting fatty acids can then be extracted and transesterified to yield the methyl ester.
Chemical synthesis provides a route to selectively labeled this compound, where the ¹³C atoms are incorporated at specific positions in the molecule. A multi-step chemical synthesis for ¹³C-labeled docosahexaenoic acid (DHA) has been detailed, which serves as a template for the synthesis of other long-chain PUFAs. Such a synthesis would involve the coupling of smaller, ¹³C-labeled building blocks. For example, a precursor such as ¹³C-labeled propargyl alcohol could be used in a series of reactions including tosylation, coupling, bromination, selective hydrogenation, and final esterification to construct the full, isotopically labeled fatty acid chain.
Tritium (³H) Labeling
Tritium-labeled this compound is utilized in radiolabeling studies to trace its metabolic fate and binding interactions with high sensitivity. A common method for the introduction of tritium into PUFAs involves the partial reduction of an acetylenic precursor.
This synthetic route would start with a docosatriynoic acid methyl ester analog, having triple bonds at the positions corresponding to the desired double bonds (i.e., 13, 16, and 19). This acetylenic ester can then be subjected to a stereoselective reduction using a tritiated reagent, such as tritiated disiamylborane, followed by protonolysis with tritiated acetic acid. This method results in the specific labeling of the carbon atoms that form the double bonds with tritium.
Interactive Data Table of Isotopically Labeled this compound Analogs
| Isotope | Labeling Position(s) | General Synthetic Approach | Key Reagents/Precursors |
| Deuterium (²H) | C-15, C-18 (bis-allylic) | Regioselective H/D exchange | Ruthenium complex, D₂O |
| Specific positions via synthesis | Coupling of deuterated fragments | Lithium aluminum deuteride, deuterated building blocks | |
| Carbon-13 (¹³C) | Uniformly labeled | Biosynthesis | [U-¹³C]glucose, PUFA-producing microorganism |
| Specific positions (e.g., C-1) | Multi-step chemical synthesis | ¹³C-labeled precursors (e.g., K¹³CN, ¹³CH₃I) | |
| Tritium (³H) | C-13, C-14, C-16, C-17, C-19, C-20 | Partial reduction of acetylenic precursor | Tritiated disiamylborane, tritiated acetic acid |
Advanced Analytical Techniques for Characterization and Quantification of Methyl Docosa 13,16,19 Trienoate
Gas Chromatography (GC) Applications for Fatty Acid Methyl Esters (FAMEs)
Gas chromatography stands as a cornerstone technique for the analysis of FAMEs due to their volatility and thermal stability. restek.comfishersci.com The process typically involves the extraction of lipids from a sample, followed by saponification to yield free fatty acid salts, which are then derivatized to form FAMEs. restek.com This derivatization enhances volatility and improves peak shape, leading to more accurate analytical data. restek.com
Optimized Separation of Methyl Docosa-13,16,19-trienoate from Complex Mixtures
The separation of this compound from intricate biological or chemical matrices, which often contain a multitude of other FAMEs, requires highly optimized gas chromatographic methods. The key to successful separation lies in the selection of the appropriate stationary phase and column dimensions. nih.govsigmaaldrich.com Highly polar capillary columns are generally the standard for FAME analysis. nih.gov
For complex mixtures containing various saturated and unsaturated FAMEs, including positional and geometric isomers, highly polar columns such as those with biscyanopropyl or polyethylene (B3416737) glycol (Carbowax-type) stationary phases are employed. restek.com These phases provide the necessary selectivity to resolve individual components. restek.com For instance, highly polar biscyanopropyl phases are particularly effective at resolving cis and trans isomers. restek.com The separation is based on the differential interactions of the FAMEs with the stationary phase, which is influenced by factors like polarity and solubility. nih.gov
Comprehensive two-dimensional gas chromatography (GC×GC) offers enhanced separation capabilities by employing two columns with different selectivities. nih.govresearchgate.net This technique can effectively separate complex FAME mixtures, including the separation of trans fatty acids and polyunsaturated fatty acids (PUFAs) in a single analysis. nih.gov One innovative GC×GC approach involves a chemical modification between the two dimensions, where unsaturated FAMEs are reduced to their saturated counterparts, allowing for separation based on the carbon skeleton in the second dimension. nih.gov
Flame Ionization Detection (FID) and Other Detection Modalities for Quantitative Analysis
The Flame Ionization Detector (FID) is a widely used detector in the gas chromatographic analysis of FAMEs, including this compound. sbq.org.brnih.gov FID is known for its high sensitivity, broad linear range, and robustness, making it well-suited for the quantitative analysis of organic compounds. sciopen.com The response of the FID is generally proportional to the number of carbon atoms in the analyte, although response factors may be applied for highly accurate quantification, especially when dealing with unsaturated compounds. sciopen.com
While FID is a workhorse for quantification, other detection methods can be coupled with GC for enhanced analytical capabilities. Mass spectrometry (MS), for example, not only provides quantitative data but also offers structural information, which is invaluable for the unambiguous identification of compounds. nih.gov The coupling of GC with MS (GC-MS) is a powerful tool for analyzing complex FAME mixtures. nih.gov
The following table provides an example of retention times for FAME standards in a GC-FID system, illustrating the separation achievable with a highly polar column.
| Fatty Acid Methyl Ester | Retention Time (min) |
| Methyl Stearate | Data not available |
| Other FAME standards | Varies |
| The analysis was performed on a TRACE TR-FAME GC column with excellent separation and resolution of cis and trans isomers. fishersci.com |
Column Selection and Method Development for Isomer Resolution
The resolution of isomers, particularly positional and geometric (cis/trans) isomers of polyunsaturated fatty acids like docosa-13,16,19-trienoic acid, is a significant challenge in FAME analysis. The selection of the gas chromatography column is the most critical factor in achieving this separation. sigmaaldrich.com
Column Characteristics for Isomer Resolution:
| Column Parameter | Impact on Separation |
| Stationary Phase | The polarity of the stationary phase is paramount. Highly polar phases, such as those containing high percentages of cyanopropyl, are essential for resolving geometric isomers. restek.comnih.gov For example, on a highly polar biscyanopropyl phase, trans isomers elute before their corresponding cis isomers. restek.com |
| Column Length | Longer columns provide greater resolution and are particularly beneficial for separating complex mixtures and trans-isomers. sigmaaldrich.comresearchgate.net Column lengths of 60 meters or even 100 meters are often used for detailed FAME analysis. researchgate.net |
| Column Internal Diameter (I.D.) | Narrower I.D. columns offer higher efficiency (more theoretical plates per meter), leading to better resolution of closely eluting peaks. sigmaaldrich.com |
| Film Thickness | Thicker films can increase retention and may improve the resolution of early-eluting compounds. |
Mass Spectrometry (MS) for Structural Confirmation and Isomer Differentiation
Mass spectrometry is an indispensable tool for the structural elucidation of fatty acid methyl esters. It provides information on the molecular weight and fragmentation patterns of a compound, which are crucial for its identification and for differentiating between isomers.
Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry
Electron Ionization (EI) is a "hard" ionization technique that uses high-energy electrons to ionize molecules, leading to extensive fragmentation. wikipedia.orgcreative-proteomics.com This fragmentation is highly reproducible and creates a characteristic mass spectrum that can be used as a fingerprint for a specific compound, allowing for its identification by comparison with spectral libraries like the NIST/EPA/NIH Mass Spectral Library. wikipedia.orgnist.gov While EI is powerful for structural determination, the high energy involved often leads to the absence of a clear molecular ion peak for some molecules, especially polyunsaturated fatty acids. libretexts.orgjeol.com
Chemical Ionization (CI) is a "softer" ionization technique that results in less fragmentation and typically produces a prominent protonated molecule [M+H]+. nih.govyoutube.com This makes CI particularly useful for determining the molecular weight of a compound when EI fails to produce a molecular ion. nih.gov A variation, atmospheric pressure chemical ionization (APCI), can also be used. sigmaaldrich.com For FAME analysis, CI can help in the easy identification of trace components and unresolved peaks in a gas chromatogram. nih.gov
The following table summarizes the key characteristics of EI and CI for FAME analysis:
| Ionization Technique | Fragmentation | Molecular Ion Peak | Primary Application |
| Electron Ionization (EI) | Extensive | Often weak or absent for PUFAs | Structural elucidation via fragmentation pattern |
| Chemical Ionization (CI) | Minimal | Strong [M+H]+ | Molecular weight determination |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of fatty acid methyl esters (FAMEs). In an MS/MS experiment, the molecular ion of the target compound, in this case, this compound (m/z 348.6), is selectively isolated and then subjected to fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide detailed information about the molecule's structure, particularly the location of the double bonds.
The fragmentation of FAMEs in MS/MS is a complex process that can be influenced by the ionization method and collision energy. nih.gov The presence of a modification on a molecule can significantly redirect fragmentation patterns. nih.gov For polyunsaturated FAMEs, characteristic fragmentation occurs via cleavages at and around the double bonds. While specific fragmentation data for this compound is not extensively published, the analysis would involve identifying ion series that help pinpoint the positions of the three double bonds at carbons 13, 16, and 19. The interpretation relies on established fragmentation mechanisms for similar polyunsaturated fatty acids.
Table 1: Predicted Key Fragmentation Data for this compound in MS/MS
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Description |
|---|---|---|
| 348.6 | 317.6 | Loss of the methoxy (B1213986) group (-OCH₃) |
| 348.6 | Various | Cleavage at C-C bonds adjacent to the double bonds, helping to locate their positions. |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural analysis of organic molecules, providing detailed insight into the carbon skeleton and the specific configuration of double bonds.
Proton NMR (¹H NMR) provides specific information on the chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum reveals key signals that confirm its structure. The olefinic protons (hydrogens directly attached to the double-bond carbons) typically appear in the range of 5.3-5.4 ppm. aocs.org The protons on the carbons situated between two double bonds, known as bis-allylic protons (at C-15 and C-18), are particularly diagnostic, producing a characteristic signal around 2.8 ppm. aocs.org Allylic protons (on carbons adjacent to a single double bond, at C-12 and C-21) resonate at approximately 2.05 ppm. aocs.org The configuration of the double bonds (cis or trans) can be determined by the coupling constants of the olefinic proton signals; cis-isomers generally exhibit smaller coupling constants than their trans counterparts. aocs.org
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Position(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| Terminal Methyl | C-22 | ~0.95 | Triplet |
| Methylene Chain | Various | ~1.2-1.4 | Multiplet |
| Allylic | C-12, C-21 | ~2.05 | Multiplet |
| Bis-allylic | C-15, C-18 | ~2.8 | Multiplet |
| Methylene (α to C=O) | C-2 | ~2.3 | Triplet |
| Methyl Ester | -OCH₃ | ~3.67 | Singlet |
Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms and to identify their functional groups. Each unique carbon atom in this compound produces a distinct signal in the spectrum. The chemical shifts in ¹³C NMR are highly dependent on the carbon's electronic environment. libretexts.org Carbonyl carbons are the most deshielded, appearing far downfield (160-220 ppm). libretexts.org The sp²-hybridized carbons of the double bonds resonate in the 120-140 ppm range, while the sp³-hybridized carbons of the aliphatic chain and methyl groups appear upfield between 0 and 90 ppm. libretexts.org This technique is invaluable for confirming the total carbon count and the presence of key functional groups.
Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Position(s) | Predicted Chemical Shift Range (δ, ppm) |
|---|---|---|
| Carbonyl | C-1 | 170-175 |
| Olefinic | C-13, C-14, C-16, C-17, C-19, C-20 | 125-135 |
| Methyl Ester | -OCH₃ | 50-55 |
| Methylene (α to C=O) | C-2 | 30-35 |
| Bis-allylic | C-15, C-18 | 25-30 |
| Allylic | C-12, C-21 | 25-30 |
| Methylene Chain | Various | 22-35 |
Advanced Chromatographic-Spectrometric Coupling Techniques
The coupling of chromatographic separation with spectrometric detection provides a powerful two-dimensional analytical approach, enhancing both selectivity and identification capabilities.
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds like FAMEs. gcms.cz In this method, a sample mixture is vaporized and separated based on boiling point and polarity on a long capillary column. gcms.cz As each component, such as this compound, elutes from the column, it enters the mass spectrometer, which acts as a detector. The MS generates a mass spectrum for each eluting compound, providing its molecular weight and a fragmentation pattern that serves as a chemical fingerprint for identification. semanticscholar.org This allows for both the quantification of the compound based on its chromatographic peak area and its positive identification via the mass spectrum.
Liquid chromatography-mass spectrometry (LC-MS) is an alternative and complementary technique to GC-MS. It is particularly advantageous for the analysis of compounds that are non-volatile or thermally labile, such as the free fatty acid precursor (Docosa-13,16,19-trienoic acid) or its subsequent polar metabolites. nih.gov While the analysis of native free fatty acids by LC-MS can be challenging due to inefficient ionization, derivatization techniques can be employed to enhance sensitivity and produce stable ions for detection. nih.gov LC-MS/MS methods, which combine liquid chromatography with tandem mass spectrometry, offer powerful alternatives to GC-based methods due to simpler workflows and often better sensitivity for certain applications. nih.gov
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
Isotopic Analysis for Metabolic Tracing Studies
Isotopic analysis in the context of metabolic studies involves the use of isotopes, which are variants of a particular chemical element that differ in neutron number. Stable isotopes, such as Carbon-13 (¹³C) and Deuterium (B1214612) (²H), are non-radioactive and can be used to "label" molecules like this compound. By introducing a labeled form of this compound into a biological system, researchers can track its absorption, distribution, metabolism, and excretion. This approach provides invaluable insights into the dynamic processes that fatty acids undergo within an organism. nih.gov
Metabolic tracing using stable isotopes can elucidate the conversion of this compound into other bioactive compounds, its incorporation into different lipid classes (e.g., phospholipids (B1166683), triglycerides), and its rate of oxidation for energy production. nih.gov The choice of isotope and the position of labeling within the molecule are critical considerations that depend on the specific metabolic pathway being investigated. utah.edu For instance, ¹³C-labeling is often preferred over ²H-labeling as deuterium atoms can sometimes be lost during fatty acid desaturation processes. utah.edu
Compound-Specific Isotope Analysis (CSIA) is a sophisticated analytical technique that measures the natural abundance of stable isotopes in individual organic compounds, such as this compound, isolated from a complex mixture. nih.govenviro.wiki This method, typically employing gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS), can reveal the metabolic history of a molecule without the need for artificial isotopic labeling. ucdavis.edu
The fundamental principle of CSIA in tracing biotransformations lies in the fact that enzymatic reactions, such as desaturation and elongation of fatty acids, cause kinetic isotope effects. This means that molecules containing the lighter isotope (e.g., ¹²C) tend to react slightly faster than those with the heavier isotope (e.g., ¹³C), leading to a change in the isotopic ratio (e.g., ¹³C/¹²C, expressed as δ¹³C) of the product compared to the substrate. nih.govwhoi.edu
The biotransformation of dietary fatty acids is a key area where CSIA provides significant insights. The initial δ¹³C value of a fatty acid is determined by the photosynthetic pathway of the primary producers at the base of the food web. Plants using the C3 photosynthetic pathway (e.g., wheat, soybeans, rice) have δ¹³C values typically ranging from -20‰ to -37‰, while C4 plants (e.g., corn, sugarcane) have values from -10‰ to -16‰. vliz.bewikipedia.orgcopernicus.org
When an organism consumes dietary fatty acids, these precursors are metabolized through a series of elongation and desaturation steps to produce longer and more unsaturated fatty acids. ijs.si Each of these biotransformation steps is associated with a specific isotopic fractionation, which can be traced using CSIA. For example, the conversion of a precursor like alpha-linolenic acid (ALA, C18:3n-3) to longer-chain fatty acids like docosatrienoic acid (the parent acid of this compound) would involve several enzymatic steps, each leaving an isotopic fingerprint.
The following table illustrates a hypothetical biotransformation pathway leading to Docosa-13,16,19-trienoic acid, showcasing how CSIA could be used to trace its origins and metabolic modifications. The δ¹³C values are representative and the isotopic shifts are based on general principles of fatty acid metabolism.
| Compound | Chemical Formula | Potential Source/Metabolic Step | Typical δ¹³C Value (‰) from C3 Plant Source | Isotopic Shift (Δ¹³C) from Precursor (‰) | Rationale for Isotopic Shift |
|---|---|---|---|---|---|
| α-Linolenic Acid (ALA) | C18H30O2 | Dietary (e.g., from flaxseed oil - a C3 plant) | -31.0 | N/A | Baseline isotopic signature from the dietary source. |
| Stearidonic Acid (SDA) | C18H28O2 | Δ6-Desaturation of ALA | -31.5 | -0.5 | Desaturation typically leads to a slight depletion in ¹³C in the product. |
| Eicosatetraenoic Acid (ETA) | C20H32O2 | Elongation of SDA | -31.3 | +0.2 | Elongation involves the addition of two carbon atoms, which can slightly alter the overall isotopic composition. |
| Eicosapentaenoic Acid (EPA) | C20H30O2 | Δ5-Desaturation of ETA | -31.8 | -0.5 | Further desaturation results in additional ¹³C depletion. |
| Docosapentaenoic Acid (DPA) | C22H34O2 | Elongation of EPA | -31.6 | +0.2 | Chain elongation can cause a slight enrichment in ¹³C. |
| Docosa-13,16,19-trienoic Acid | C22H38O2 | Hypothetical partial hydrogenation/isomerization of DPA or other pathways | -31.4 | +0.2 | The final biotransformation step would also impart a characteristic isotopic shift. |
Table Explanation:
The initial δ¹³C value of the precursor, α-Linolenic Acid (ALA), is assumed to be from a C3 plant source.
Each enzymatic step (desaturation and elongation) introduces a small but measurable isotopic fractionation (Δ¹³C). Desaturation reactions generally result in a product that is slightly depleted in ¹³C (more negative δ¹³C value) compared to the substrate.
By measuring the δ¹³C values of this compound and its potential precursors in a biological sample, researchers can infer the metabolic pathways that have been active. For instance, a significant difference in the δ¹³C values between the dietary precursors and the synthesized product can provide evidence for endogenous production and the specific enzymatic steps involved.
While direct research on the isotopic analysis of this compound is limited, the principles established from studies on other long-chain polyunsaturated fatty acids provide a robust framework for its investigation. CSIA stands as a powerful technique to unravel the complexities of its metabolism and biotransformation in living systems.
Biochemical Roles and Molecular Mechanisms of Action of Methyl Docosa 13,16,19 Trienoate
Molecular Interactions with Cellular Signaling Pathways
Detailed investigations into the direct interactions of methyl docosa-13,16,19-trienoate with cellular signaling pathways are not found in the current body of scientific literature. The following sections reflect areas where research would be necessary to elucidate its potential roles.
Ligand-Binding Studies and Receptor Antagonism
There are no available studies that have specifically examined the ligand-binding properties of this compound or its potential as a receptor antagonist. Consequently, there is no data on its ability to inhibit the binding of other molecules, such as the potent inflammatory mediator leukotriene B4 (LTB4), to their receptors (e.g., [3H]-LTB4 binding inhibition). Research in this area would be crucial to determine if this compound can modulate inflammatory signaling pathways.
Investigation of Downstream Signaling Cascades
In the absence of ligand-binding data, the downstream signaling cascades that might be affected by this compound remain uninvestigated. Future research would need to explore its effects on various signaling pathways, such as those involving mitogen-activated protein kinases (MAPKs), nuclear factor-kappa B (NF-κB), or cyclic adenosine (B11128) monophosphate (cAMP), to understand its potential influence on cellular processes like inflammation, proliferation, and apoptosis.
Integration into Lipid Metabolism and Membrane Dynamics
The metabolic fate and structural influence of this compound within cellular environments are yet to be specifically determined. The following subsections outline the expected, but unconfirmed, metabolic and structural roles based on the general behavior of fatty acid methyl esters.
Ester Hydrolysis and Release of Docosatrienoic Acid
It is anticipated that, like other fatty acid methyl esters, this compound would undergo hydrolysis by cellular esterases to release its constituent fatty acid, docosatrienoic acid (DTA), and a methanol (B129727) molecule. The specific enzymes responsible for this hydrolysis and the rate at which this process occurs in various cell types have not been experimentally determined for this particular ester. The release of DTA would be a critical step for its subsequent metabolic processing and integration into cellular structures.
Incorporation into Cellular Lipid Pools (e.g., Phospholipids (B1166683), Triglycerides)
Following its presumed hydrolysis to docosatrienoic acid, it is plausible that DTA would be activated to its coenzyme A thioester and subsequently incorporated into various cellular lipid pools. This would likely include esterification into the backbone of phospholipids, which are the primary components of cellular membranes, and into triglycerides for energy storage. However, specific studies confirming the incorporation of docosatrienoic acid derived from this compound into these lipid classes are lacking.
Influence on Membrane Fluidity and Lipid Raft Organization
The structural characteristics of docosatrienoic acid, a polyunsaturated fatty acid, suggest that its incorporation into membrane phospholipids could influence the physical properties of the cell membrane. It is hypothesized that the presence of its three double bonds would increase membrane fluidity by disrupting the tight packing of saturated fatty acid chains. Furthermore, this could have implications for the organization of specialized membrane microdomains known as lipid rafts, which are enriched in cholesterol and sphingolipids and play a crucial role in cell signaling. However, no direct experimental evidence is available to confirm the specific effects of this compound or its derivative, docosatrienoic acid, on membrane fluidity or the dynamics of lipid rafts.
Enzymatic Transformations and Metabolite Derivations of this compound
The metabolism of this compound, and its corresponding free fatty acid, Docosatrienoic Acid (DTA), involves a series of enzymatic processes common to very-long-chain polyunsaturated fatty acids (VLCPUFAs). These transformations include elongation and desaturation, chain shortening via peroxisomal oxidation, and conversion into various signaling molecules.
Elongation and Desaturation Enzyme Systems in Polyunsaturated Fatty Acid Metabolism
Docosa-13,16,19-trienoic acid (DTA), designated as 22:3n-3, is a 22-carbon omega-3 fatty acid whose biosynthesis is a direct result of the elongation and desaturation pathways acting on shorter-chain polyunsaturated fatty acids (PUFAs). mdpi.com The primary route for its formation is the omega-3 pathway, which begins with α-linolenic acid (ALA, 18:3n-3). mdpi.com
The biosynthetic sequence involves two key enzymatic steps:
First Elongation: ALA is first elongated by an ELO-type elongase to form eicosatrienoic acid (ETA, 20:3n-3). mdpi.com
Second Elongation: ETA is subsequently elongated again by the same type of elongase to produce DTA (22:3n-3). mdpi.com
An alternative, albeit related, route involves the omega-6 pathway. In this process, linoleic acid (LA, 18:2n-6) can be desaturated by an ω3 desaturase to form ALA, which then enters the aforementioned pathway. mdpi.com Furthermore, the intermediate of the omega-6 pathway, eicosadienoic acid (EDA, 20:2n-6), can be converted by a desaturase to ETA, providing another entry point for DTA synthesis. mdpi.com Studies involving the expression of specific elongase and desaturase enzymes in plants have successfully engineered the production of DTA, confirming this metabolic map. mdpi.com
Table 1: Key Enzymes and Substrates in the Biosynthesis of Docosa-13,16,19-trienoic Acid (DTA)
| Enzyme Class | Specific Enzyme Example | Substrate | Product |
| Elongase | ELO-type elongase (e.g., EhELO1) | α-Linolenic Acid (ALA, 18:3n-3) | Eicosatrienoic Acid (ETA, 20:3n-3) |
| Elongase | ELO-type elongase (e.g., EhELO1) | Eicosatrienoic Acid (ETA, 20:3n-3) | Docosa-13,16,19-trienoic Acid (DTA, 22:3n-3) |
| Desaturase | ω3 Desaturase (e.g., CpDesX) | Linoleic Acid (LA, 18:2n-6) | α-Linolenic Acid (ALA, 18:3n-3) |
| Desaturase | ω3 Desaturase (e.g., PiO3) | Eicosadienoic Acid (EDA, 20:2n-6) | Eicosatrienoic Acid (ETA, 20:3n-3) |
| Data derived from studies on metabolic engineering. mdpi.com |
Peroxisomal Beta-Oxidation Pathways and Carbon Chain Modulation
Very-long-chain fatty acids are typically shortened through beta-oxidation, a process that occurs primarily within peroxisomes rather than mitochondria. taylorandfrancis.comnih.gov As a C22 fatty acid, docosatrienoic acid is subject to this peroxisomal metabolism. nih.gov The process involves the sequential removal of two-carbon units from the fatty acyl-CoA molecule.
While direct studies on DTA are limited, the metabolism of other C22 and C24 omega-3 PUFAs provides a well-established model. For instance, the final step in the biosynthesis of docosahexaenoic acid (DHA, 22:6n-3) involves the peroxisomal beta-oxidation of its C24 precursor, tetracosahexaenoic acid (24:6n-3). researchgate.net This chain-shortening is a critical form of carbon chain modulation. The enzymes responsible for this process in the peroxisome include acyl-CoA oxidase (ACOX), D-bifunctional protein (DBP), and thiolase. researchgate.netnih.gov
The carnitine ester of DTA, (13Z,16Z,19Z)-docosa-13,16,19-trienoylcarnitine, is recognized as a very long-chain acylcarnitine, which is typically formed to transport acyl groups destined for metabolism. nih.gov The metabolism of these long-chain fatty acids within peroxisomes is crucial, and altered levels of their carnitine derivatives can be indicative of peroxisomal disorders. nih.gov In some conditions, such as type 2 diabetes, an increase in peroxisomal beta-oxidation activity has been linked to a reduction in the tissue content of very-long-chain PUFAs. taylorandfrancis.com
Formation of Oxygenated Metabolites (e.g., Hydroxy-, Epoxy-, Keto-Derivatives)
Polyunsaturated fatty acids are major substrates for oxygenating enzymes, primarily cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP) monooxygenases. researchgate.netnih.gov These enzymatic reactions introduce oxygen into the fatty acid carbon chain, creating a diverse array of bioactive lipid mediators.
Lipoxygenase (LOX) Pathway: LOX enzymes insert molecular oxygen to form hydroperoxy fatty acids (HpETEs from C20 acids), which are then reduced to stable hydroxy fatty acids (HETEs). creative-proteomics.com
Cytochrome P450 (CYP) Pathway: CYP enzymes, particularly those in families 1-3, can metabolize PUFAs to form both hydroxy and epoxy derivatives. nih.gov Epoxides, such as epoxyeicosatrienoic acids (EETs) from arachidonic acid, are known signaling molecules that can be further hydrated by soluble epoxide hydrolase (sEH) to form corresponding diols (dihydroxyeicosatrienoic acids, DHETs). nih.gov
As a polyunsaturated fatty acid, DTA is a potential substrate for these enzymatic pathways. researchgate.net Oxidation of DTA would be expected to generate a range of oxygenated metabolites, including hydroxy-docosatrienoates (OH-DTA), epoxy-docosadienoates (EpDDE), and keto-docosatrienoates (K-DTA), analogous to the metabolites formed from arachidonic acid, EPA, and DHA. researchgate.netnih.gov
Covalent Adduct Formation with Biomolecules (e.g., Proteins)
The double bonds in PUFAs like docosa-13,16,19-trienoate are susceptible to lipid peroxidation, a process that generates reactive electrophilic species capable of forming covalent adducts with nucleophilic sites on biomolecules, including proteins and DNA. researchgate.netnih.gov
This process generally occurs through two mechanisms:
Peroxidation Products: Lipid hydroperoxides, the initial products of peroxidation, can decompose into highly reactive α,β-unsaturated aldehydes such as 4-hydroxy-2-nonenal (HNE), 4-oxo-2-nonenal (B12555) (ONE), and malondialdehyde (MDA). nih.govmdpi.com These aldehydes readily react with the side chains of cysteine, histidine, and lysine (B10760008) residues in proteins, forming stable covalent adducts known as advanced lipoxidation end products (ALEs). scilit.com Similarly, they can react with DNA bases, leading to genotoxicity. nih.govmdpi.com
Direct Reaction: Non-oxidized PUFAs can also directly form adducts with proteins. For example, DHA has been shown to form a covalent bond with thiol groups of cysteine residues in the presence of free radicals, a process known as a thiol-ene reaction. researchgate.net Oxidized ketone derivatives of DHA can also react directly with thiols via Michael addition. researchgate.net
Given its polyunsaturated nature, docosa-13,16,19-trienoate and its peroxidation products are expected to participate in these reactions, forming covalent adducts with cellular proteins and other biomolecules, thereby potentially altering their function. researchgate.netresearchgate.net
Precursor Function in Eicosanoid and Specialized Pro-Resolving Mediator Biosynthesis
Omega-3 PUFAs are the precursors to several families of potent, locally acting lipid mediators that regulate inflammation. nih.gov Docosa-13,16,19-trienoic acid (DTA) possesses anti-inflammatory properties comparable to those of DHA, positioning it as a potential precursor for such molecules. mdpi.com
The established roles of other omega-3 PUFAs provide a framework for the likely function of DTA:
Specialized Pro-Resolving Mediators (SPMs): Eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) are enzymatically converted into SPMs, a superfamily of anti-inflammatory and pro-resolving molecules that includes resolvins, protectins, and maresins. taylorandfrancis.comnih.govnih.gov These mediators are critical for actively shutting down the inflammatory response. taylorandfrancis.com The term "docosatrienes" has been used to describe a class of neuroprotective and anti-inflammatory mediators derived from DHA. nih.gov Given its structure and anti-inflammatory capacity, DTA is a plausible substrate for the enzymatic pathways that generate SPMs. mdpi.com
Modulation of Eicosanoid Signaling: Eicosanoids derived from the omega-6 fatty acid arachidonic acid, such as leukotriene B4 (LTB4), are potent pro-inflammatory mediators. wikipedia.org Research has shown that docosatrienoic acid acts as an antagonist of the LTB4 receptor, directly inhibiting its binding to neutrophil membranes. wikipedia.org This action demonstrates that DTA can modulate inflammatory signaling by interfering with the function of pro-inflammatory eicosanoids.
Table 2: Role of Omega-3 PUFAs in Mediator Biosynthesis
| Precursor Fatty Acid | Mediator Class | Biological Role |
| Eicosapentaenoic Acid (EPA) | E-series Resolvins | Pro-resolving, Anti-inflammatory |
| Docosahexaenoic Acid (DHA) | D-series Resolvins, Protectins, Maresins | Pro-resolving, Anti-inflammatory, Neuroprotective |
| Docosa-13,16,19-trienoic Acid (DTA) | Modulator of Eicosanoid Signaling; Putative Precursor to Pro-resolving Mediators | Anti-inflammatory; Antagonist of LTB4 receptor |
| Information compiled from multiple sources. taylorandfrancis.comnih.govwikipedia.org |
Biological Occurrence and Distribution in Research Models and Biological Systems
Identification and Profiling in Animal Tissues and Biological Fluids (e.g., plasma)
In a study investigating the fatty acid profiles in erythrocyte membranes and plasma phospholipids (B1166683) of patients undergoing coronary stent implantation, cis-13,16,19-docosatrienoic acid was utilized as an internal standard for the gas chromatography analysis. cas.cz This indicates its utility as a quantifiable, though not necessarily naturally abundant, compound in such studies. Similarly, it was used as an internal standard in a study of wild anthropoid primate milks. si.edu
A multi-omics analysis of cardiac tissues in aging nonhuman primates with spontaneous type 2 diabetes identified a stepwise reduction in 13,16,19-docosatrienoic acid from the obesity group to the type 2 diabetes group, with the most significant decreases observed in the latter. aging-us.com This suggests a potential link between the metabolism of this fatty acid and the progression of metabolic diseases.
Furthermore, a study on essential fatty acid deficiency in children with environmental enteric dysfunction (EED) in Pakistan included 13,16,19-docosatrienoic acid (C22:3n-3) in its non-esterified fatty acid (NEFA) profiling in serum. nih.govmdpi.com While the study focused on broader patterns of fatty acid deficiencies, the inclusion of this specific compound in the analytical method points to its presence in human plasma, albeit at levels that may be altered in disease states.
Research on Gushi chicken breast muscle also identified 13,16,19-Docosatrienoic acid (C22:3) as one of the fatty acids in its composition. nih.gov
The table below summarizes the findings from a study on the fatty acid composition of Gushi chicken breast muscle.
| Fatty Acid | Content (%) |
| C18:1 | Highest |
| C16:0 | High |
| C18:2 | High |
| C18:0 | High |
| C22:3 | Present |
| C20:1 | Variable |
| C22:0 | Variable |
| C22:1 | Variable |
| Total UFA/SFA Ratio | 2.16 |
Data from a study on Gushi chicken breast muscle. nih.gov
Presence in Specific Organisms and Biological Matrices (e.g., insect integuments, pine bark)
Beyond mammalian tissues and fluids, (13Z,16Z,19Z)-docosatrienoic acid has been detected in other biological systems. One study on the fatty acid chemistry of the moss Rhytididelphus squarrosus reported the presence of cis-13,16,19-docosatrienoic acid at 2.1% in a previous analysis of the same species. bg.ac.rs
In the context of invertebrates, a patent for compositions and methods using lipids for treating neurological disease lists 13,16,19-docosatrienoic acid among numerous other fatty acids. google.com Another document mentions the compound in the context of insects that secrete Type I pheromones. sakura.ne.jp
A study on the mushroom Amanita caesarea (Caesar's mushroom) identified 13,16,19 Docosatrienoic acid as a minor component of its fatty acid profile. tandfonline.com
The table below details the fatty acid composition of Caesar's mushroom.
| Fatty Acid | Percentage (%) |
| Palmitic acid | 13.8 |
| Stearic acid | 0.8 |
| Oleic acid | 39.5 |
| Linoleic acid | 37.9 |
| α-Linolenic acid | 0.05 |
| 13-16-19 Docosatrienoic acid | Present (minor) |
| 7-10-13-16 Docosatetraenoic acid | 0.03 |
| 4-7-10-13-16 Docosapentaenoic acid | 0.01 |
| 7-10-13-16-19 Docosapentaenoic acid | 0.01 |
| 4-7-10-13-16-19 Docosahexaenoic acid | 0.03 |
Data adapted from a study on the biological activity and fatty acid composition of Caesar's mushroom. tandfonline.com
Comparison to Established Polyunsaturated Fatty Acid Profiles in Diverse Biological Systems
In most biological systems where it is detected, methyl docosa-13,16,19-trienoate or its parent acid is a minor component compared to more common polyunsaturated fatty acids (PUFAs). For instance, in the study of the moss Rhytididelphus squarrosus, arachidonic acid (30.7%), α-linolenic acid (19.1%), and linoleic acid (15.1%) were the most abundant PUFAs, with cis-13,16,19-docosatrienoic acid being a much smaller fraction in a prior study. bg.ac.rs
Similarly, in the fatty acid profile of Caesar's mushroom, oleic acid and linoleic acid were the dominant fatty acids, with 13,16,19-docosatrienoic acid being present in trace amounts. tandfonline.com In Gushi chicken breast muscle, while C22:3 was detected, the major fatty acids were C18:1, C16:0, C18:2, and C18:0. nih.gov
This compound is an omega-3 fatty acid. chemicalbook.comcaymanchem.com Its metabolism can be contrasted with other C22 fatty acids. For example, a study investigating the catalytic efficiency of C22-fatty acids with human lipoxygenase (LOX) isozymes included cis-13,16,19-docosatrienoic acid (DTrA) in its analysis alongside more well-known C22 PUFAs like docosahexaenoic acid (DHA). nih.gov The study found that DTrA was not a substrate for h12-LOX, unlike DHA and other tested C22 fatty acids. nih.gov
Consideration of its "Rare" Status within Phospholipid Polyunsaturated Fatty Acid Pools
Multiple sources explicitly describe cis-13,16,19-docosatrienoic acid as a "rare" omega-3 fatty acid. chemicalbook.comcaymanchem.commedchemexpress.com It is noted as not being readily detected in normal phospholipid polyunsaturated fatty acid pools. caymanchem.commedchemexpress.com This rarity is a distinguishing feature when compared to the more abundant omega-3 fatty acids like α-linolenic acid, eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA).
The Human Metabolome Database lists docosatrienoic acid and indicates its presence in various food sources, although this does not necessarily reflect its abundance in tissues, particularly within the phospholipid pools that are critical for membrane structure and function. hmdb.cahmdb.ca The low abundance or absence in many standard fatty acid profiles underscores its status as a less common member of the PUFA family.
Environmental Fate and Biogeochemical Cycling of Fatty Acid Methyl Esters, Including Methyl Docosa 13,16,19 Trienoate
Biodegradation Mechanisms in Aquatic and Terrestrial Environments
Fatty acid methyl esters (FAMEs), including polyunsaturated esters like methyl docosa-13,16,19-trienoate, are recognized for their ready biodegradability in both aquatic and terrestrial environments. lyellcollection.org The primary mechanism of degradation is biological, driven by a wide array of microorganisms that utilize these esters as a source of carbon and energy. epa.govmdpi.com
Aerobic and Anaerobic Degradation Pathways
The biodegradation of FAMEs follows a multi-step process that is broadly similar under both aerobic and anaerobic conditions. lyellcollection.org
Aerobic Degradation: In the presence of oxygen, the initial step involves the enzymatic hydrolysis of the ester bond by esterases, cleaving the FAME molecule into a free fatty acid and methanol (B129727). lyellcollection.org The resulting free fatty acid then undergoes β-oxidation, a process where two-carbon units are sequentially cleaved from the carboxyl end of the fatty acid chain. lyellcollection.org The methanol produced is also readily biodegraded. lyellcollection.org Under aerobic conditions, the ultimate end products of this complete mineralization are carbon dioxide and water. epa.gov Numerous studies have confirmed the aerobic biodegradation of various FAMEs, with significant degradation observed in a matter of weeks. For instance, in one study using an activated sludge inoculum, 60.8% of rapeseed methyl esters were biodegraded within 28 days. lyellcollection.org
Anaerobic Degradation: Under anaerobic conditions, the degradation pathway also commences with the de-esterification to a free fatty acid and methanol. lyellcollection.org The subsequent breakdown of the fatty acid chain proceeds via β-oxidation, similar to the aerobic pathway. lyellcollection.org However, in the absence of oxygen, other electron acceptors are utilized, leading to the production of methane (B114726) and carbon dioxide in a process known as methanogenesis. lyellcollection.org Studies on FAMEs derived from soybean oil under anaerobic conditions have shown the formation of a series of shorter-chain fatty acids as intermediates, confirming the stepwise degradation process. lyellcollection.org The potential for significant methane generation is a key aspect of the anaerobic biodegradation of FAMEs. lyellcollection.org
Microbial Utilization as a Carbon Source
Microorganisms play a central role in the degradation of FAMEs by utilizing them as a carbon source for growth and energy. epa.govmdpi.com A diverse range of bacteria, yeasts, and molds have been shown to degrade FAMEs. arcjournals.org For example, bacterial strains such as Achromobacter sp., Alcaligenes sp., Citrobacter sp., Comamonadaceae, Sphingobacterium sp., and Pseudomonas sp. have been identified in microbial consortia capable of degrading FAMEs under aerobic conditions. lyellcollection.org The ability of these microorganisms to produce lipase (B570770) and esterase enzymes is crucial for initiating the degradation process by breaking the ester linkage. lyellcollection.orgarcjournals.org
The fatty acids released from this initial hydrolysis are then assimilated by the microbial cells and metabolized through pathways like β-oxidation to generate energy. lyellcollection.orgarcjournals.org The efficiency of microbial utilization can be influenced by the specific microbial community present and the environmental conditions.
Factors Influencing Degradation Rates (e.g., presence of esters, induction, lag time)
Several factors can influence the rate at which FAMEs, including this compound, are biodegraded in the environment.
Presence of Esters and Induction: The presence of FAMEs can induce the production of the necessary degradative enzymes, such as esterases, in microbial populations. epa.gov This can sometimes lead to a lag phase before rapid degradation begins, as the microbial community adapts to the new substrate. epa.gov
Degree of Unsaturation: The structure of the fatty acid component, particularly the degree of unsaturation, can impact degradation. While FAMEs are generally readily biodegradable, the presence of multiple double bonds in polyunsaturated fatty acid methyl esters like this compound can influence their susceptibility to oxidation, which can be a competing abiotic degradation pathway. researchgate.net
Environmental Conditions: Temperature, pH, and the availability of nutrients and electron acceptors are critical. For example, limited availability of electron acceptors and macronutrients can slow down the biodegradation process. lyellcollection.org
Inoculum Source: The microbial population present at a contaminated site significantly affects degradation rates. For instance, activated sludge from a wastewater treatment plant, which has a rich and diverse microbial community, typically shows higher degradation rates for FAMEs compared to an inoculum from groundwater. lyellcollection.org
Environmental Partitioning and Transport Dynamics
The movement and distribution of FAMEs like this compound in the environment are governed by their physicochemical properties, primarily their water solubility and tendency to adsorb to solid matrices.
Water Solubility and Implications for Environmental Distribution
Fatty acid methyl esters are characterized by their low water solubility. lyellcollection.orgepa.gov This insolubility means that when released into an aquatic environment, they are more likely to partition to soil or sediment rather than remaining dissolved in the water column. epa.gov The water solubility of FAMEs is influenced by the chain length of the fatty acid and its degree of unsaturation. ua.pt Generally, increasing the carbon chain length decreases water solubility, while the presence of double bonds (unsaturation) tends to increase it slightly. ua.pt Despite this, even unsaturated FAMEs remain largely insoluble in water. epa.gov This property has significant implications for their environmental fate, as it limits their mobility in aqueous systems and makes them more available to microorganisms in soil and sediment. epa.gov
Adsorption and Desorption to Soil and Sediment Matrices
Due to their low water solubility and hydrophobic nature, FAMEs have a strong tendency to adsorb to soil and sediment particles. epa.govecetoc.org This process, known as sorption, is a key factor controlling their transport and bioavailability. ecetoc.org The extent of adsorption is often related to the organic carbon content of the soil or sediment; materials with higher organic carbon content tend to exhibit stronger adsorption of hydrophobic organic compounds. ecetoc.orgresearchgate.net
Volatilization and Atmospheric Transport Considerations
The tendency of a chemical to move from a liquid phase to the atmosphere is known as volatilization. For FAMEs, this is generally considered a minor transport pathway due to their low vapor pressure and high boiling points. These properties are directly related to their relatively large molecular size.
In the event that volatilization does occur, these molecules can be transported over long distances in the atmosphere. The persistence of FAMEs in the atmosphere is primarily limited by their reaction with hydroxyl radicals (•OH), which are highly reactive and play a key role in the breakdown of many atmospheric pollutants. The presence of double bonds in unsaturated FAMEs like this compound makes them particularly susceptible to attack by hydroxyl radicals, leading to their degradation. The atmospheric lifetime of such compounds is estimated to be on the order of days.
Table 1: Estimated Atmospheric Fate Parameters for Long-Chain Unsaturated FAMEs
| Parameter | Estimated Value/Characteristic | Significance for this compound |
| Henry's Law Constant | Low | Low potential for volatilization from water. |
| Atmospheric Lifetime | Days | Relatively short persistence in the atmosphere. |
| Primary Atmospheric Sink | Reaction with hydroxyl (•OH) radicals | The double bonds in the molecule are key reaction sites. |
| Disclaimer: The data presented are estimations based on the properties of similar long-chain unsaturated fatty acid methyl esters due to the lack of specific experimental data for this compound. |
Abiotic Transformation Processes
Hydrolysis in Aqueous Environments
Hydrolysis is a key abiotic degradation pathway for FAMEs in water. This chemical reaction involves the breaking of the ester bond, which splits the FAME molecule into its constituent parts: a fatty acid and methanol. The rate of this reaction is significantly influenced by the pH of the surrounding water.
In neutral aqueous environments (pH 7), FAMEs are relatively stable. However, under acidic (low pH) or alkaline (high pH) conditions, the rate of hydrolysis is markedly increased. This process is catalyzed by the presence of acids or bases. For instance, in the presence of a strong base like sodium hydroxide (B78521), the hydrolysis reaction can proceed to completion, converting the FAME into a fatty acid salt (soap) and methanol. Temperature also plays a role, with higher temperatures generally leading to faster hydrolysis rates.
Table 2: Influence of Environmental Factors on the Hydrolysis of FAMEs
| Factor | Influence on Hydrolysis Rate |
| pH | Stable at neutral pH; rate increases in acidic and alkaline conditions. |
| Temperature | Rate increases with increasing temperature. |
| Catalysts | The presence of acids and bases accelerates the reaction. |
Phototransformation Mechanisms (e.g., Aqueous Photolysis)
Phototransformation, which includes processes like aqueous photolysis, is another abiotic mechanism that can lead to the breakdown of FAMEs in the environment. This process is driven by the energy from sunlight.
The ester functional group in FAMEs does not strongly absorb light in the visible spectrum. However, the presence of carbon-carbon double bonds, such as those in the polyunsaturated structure of this compound, can increase the molecule's susceptibility to photodegradation. The absorption of ultraviolet (UV) radiation can excite the molecule, leading to the formation of reactive species and initiating chemical reactions that result in its decomposition.
The efficiency of photolysis is described by the quantum yield, which represents the number of molecules that react for each photon of light absorbed. While a specific quantum yield for this compound has not been reported, studies on other unsaturated organic compounds suggest that photolysis can be a relevant degradation pathway in sunlit surface waters.
Bioaccumulation Potential in Model Organisms and Aquatic Biota
Bioaccumulation refers to the process by which a chemical is absorbed by an organism from its environment and accumulates in its tissues to a concentration higher than that of the surrounding medium. A key metric for assessing this is the bioconcentration factor (BCF), which is the ratio of the chemical concentration in the organism to that in the water.
FAMEs are lipophilic, meaning they have an affinity for fats and are more soluble in lipids than in water. This property is often indicated by a high octanol-water partition coefficient (Log Kow). Generally, substances with a high Log Kow have a greater potential to bioaccumulate in the fatty tissues of aquatic organisms.
Despite their lipophilicity, the bioaccumulation of FAMEs is often limited by the fact that they can be readily metabolized (biotransformed) by many organisms. The fatty acids resulting from the hydrolysis of FAMEs can be used as an energy source through processes like beta-oxidation. Therefore, while there is a potential for uptake, the rapid metabolism can prevent significant long-term accumulation.
Due to the lack of specific experimental data, the BCF for this compound is not definitively known. However, based on the behavior of other long-chain FAMEs, it is anticipated that while some uptake will occur, significant bioaccumulation is unlikely due to metabolic processes.
Table 3: Key Factors in the Bioaccumulation of Fatty Acid Methyl Esters
| Factor | Role in Bioaccumulation | Relevance for this compound |
| Lipophilicity (High Log Kow) | Indicates a tendency to partition into fatty tissues. | Suggests a potential for uptake by aquatic organisms. |
| Metabolism (Biotransformation) | Can break down the compound, reducing its concentration in tissues. | Expected to be a significant process limiting overall bioaccumulation. |
| Bioavailability | The fraction of the chemical that is available for uptake. | Low water solubility may limit its bioavailability in the water column. |
| This table presents a conceptual overview of the factors influencing the bioaccumulation of FAMEs. |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Methyl Docosa-13,16,19-trienoate, and how do they influence experimental design?
- Answer : The compound (C23H40O2, molecular weight 348.563) has a density of 0.9±0.1 g/cm³ and a boiling point of 427.0±14.0°C . Its high logP value (9.09) indicates strong hydrophobicity, necessitating organic solvents like DMSO for dissolution in biological assays. The triple cis-configured double bonds at positions 13, 16, and 19 contribute to oxidative instability, requiring inert atmospheres (e.g., nitrogen) during storage and handling .
Q. How can researchers verify the structural identity of this compound?
- Answer : Use spectroscopic techniques:
- NMR : Compare <sup>1</sup>H and <sup>13</sup>C spectra with reference data for cis-13,16,19 double bonds (δ ~5.3-5.4 ppm for olefinic protons) .
- Mass Spectrometry : Confirm molecular ion [M+H]<sup>+</sup> at m/z 349.57 and fragmentation patterns consistent with tri-unsaturated fatty acid methyl esters .
- IR Spectroscopy : Validate ester carbonyl stretches (~1740 cm<sup>-1</sup>) and cis C=C stretches (~720 cm<sup>-1</sup>) .
Q. What are the best practices for synthesizing and purifying this compound?
- Answer : Synthesis typically involves esterification of cis-13,16,19-docosatrienoic acid with methanol under acid catalysis (e.g., H2SO4). Purification requires silica gel column chromatography (hexane:ethyl acetate gradients) to separate isomers. Monitor purity via HPLC (>98% by area) and validate using CAS registry number 108698-01-7 .
Q. How should researchers handle and store this compound to prevent degradation?
- Answer : Store at –20°C under argon in amber vials to minimize oxidation. Use antioxidant stabilizers (e.g., BHT) in stock solutions. Confirm stability via periodic GC-MS analysis of degradation products (e.g., peroxides) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Answer : Discrepancies often arise from differences in:
- Purity : Validate compound purity (>98%) via orthogonal methods (HPLC, NMR) to exclude isomer interference .
- Assay Conditions : Standardize lipid-protein binding assays (e.g., surface plasmon resonance) with controlled pH (7.4), temperature (37°C), and lipid carriers (e.g., BSA) .
- Model Systems : Compare results across in vitro (cell lines) and in vivo (knockout models) to assess context-dependent effects .
Q. What experimental strategies optimize the study of metabolic pathways involving this compound?
- Answer :
- Isotopic Labeling : Use <sup>13</sup>C-labeled analogs to track incorporation into phospholipids via LC-MS/MS .
- Enzyme Inhibition : Apply selective inhibitors (e.g., COX-2 or LOX inhibitors) to identify key enzymatic pathways .
- Multi-Omics Integration : Combine lipidomics with transcriptomics to map regulatory networks .
Q. How to design assays for assessing interactions with lipid-binding proteins (e.g., FABP or PPAR-γ)?
- Answer :
- Competitive Binding Assays : Use fluorescence displacement (e.g., ANS displacement for FABP) with Kd calculations .
- Transcriptional Activation : Transfect PPAR-γ reporter cell lines and measure luciferase activity at varying concentrations .
- Molecular Docking : Validate interactions using crystal structures (PDB IDs: 1K74 for FABP, 3BC5 for PPAR-γ) .
Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?
- Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50 values. Address variability with bootstrapping (1,000 iterations) and apply ANOVA for inter-group comparisons. Report confidence intervals (95%) to quantify uncertainty .
Q. How to validate analytical methods for quantifying this compound in complex biological matrices?
- Answer : Follow ICH guidelines:
- Linearity : Test over 50–200% of expected concentration (R<sup>2</sup> >0.99).
- Recovery : Spike plasma/serum samples at low, medium, and high levels (target: 85–115% recovery).
- LOQ : Establish via signal-to-noise ratio ≥10. Use internal standards (e.g., deuterated analogs) for LC-MS/MS normalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
